molecular formula C6H7N3O3 B2456401 5-Methylisoxazole-3,4-dicarboxamide CAS No. 400077-37-4

5-Methylisoxazole-3,4-dicarboxamide

Cat. No.: B2456401
CAS No.: 400077-37-4
M. Wt: 169.14
InChI Key: BNPNRCBWTDXXLP-UHFFFAOYSA-N
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Description

5-Methylisoxazole-3,4-dicarboxamide is a heterocyclic compound with the molecular formula C6H7N3O3. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals .

Future Directions

Isoxazole derivatives, such as 5-Methyl-3,4-isoxazoledicarboxamide, have significant potential in the field of drug discovery due to their diverse biological activities . Therefore, the development of new synthetic strategies and the exploration of their biological activities are important future directions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylisoxazole-3,4-dicarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under basic conditions. For instance, the cyclization can be achieved using NH2OH·HCl in refluxing methanol for 2-3 hours . Another method involves the use of hydrazine hydrate in refluxing methanol for 3-5 hours .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methylisoxazole-3,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Methylisoxazole-3,4-dicarboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylisoxazole-3,4-dicarboxamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-1,2-oxazole-3,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-2-3(5(7)10)4(6(8)11)9-12-2/h1H3,(H2,7,10)(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPNRCBWTDXXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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